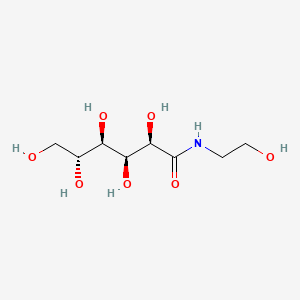

D-Gluconamide, N-(2-hydroxyethyl)-

Description

Nomenclature and Chemical Identity in Academic Literature

The precise identification of a chemical compound is paramount in scientific discourse. N-(2-Hydroxyethyl)-D-gluconamide is known by several names and identifiers, which are crucial for researchers to locate and cross-reference information across different databases and publications.

Synonyms and Systematic Naming Conventions

In academic and chemical literature, N-(2-Hydroxyethyl)-D-gluconamide is referred to by a variety of synonyms and systematic names. The systematic IUPAC name for this compound is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide. nih.gov This name precisely describes the molecule's stereochemistry and the arrangement of its functional groups.

Other commonly used synonyms include:

N-Gluconyl ethanolamine (B43304) nih.gov

Gluconyl monoethanolamide nih.gov

Hexonamide, N-(2-hydroxyethyl)- nih.govnih.gov

N-(2-hydroxyethyl)gluconamide nih.gov

The compound is also identified by its CAS Registry Number, 5438-31-3 . nih.govepa.govangenechemical.com This unique numerical identifier is assigned by the Chemical Abstracts Service and provides an unambiguous way to identify the substance.

Interactive Data Table: Chemical Identifiers for N-(2-Hydroxyethyl)-D-gluconamide

| Identifier Type | Value |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide nih.gov |

| CAS Number | 5438-31-3 nih.govepa.govangenechemical.com |

| Molecular Formula | C8H17NO7 nih.govepa.govangenechemical.com |

| Molecular Weight | 239.224 g/mol epa.gov |

| Synonyms | N-Gluconyl ethanolamine, Gluconyl monoethanolamide, Hexonamide, N-(2-hydroxyethyl)- nih.govnih.gov |

Foundational Research Context and Significance within Amide and Glycoconjugate Chemistry

N-(2-Hydroxyethyl)-D-gluconamide is a member of the aldonamide family, which are derivatives of aldonic acids. These compounds are characterized by an amide group linked to a sugar-derived chain. The presence of both a hydrophilic sugar moiety and an amide linkage imparts unique properties to these molecules, making them subjects of interest in various research areas.

The synthesis of aldonamides, including N-(2-Hydroxyethyl)-D-gluconamide, is often achieved through the aminolysis of aldonolactones. mdpi.com For instance, D-glucono-1,5-lactone can react with ethanolamine to yield N-(2-Hydroxyethyl)-D-gluconamide. google.com Research has focused on developing efficient and environmentally friendly synthetic methods, such as mechanochemistry, to produce these compounds with high yields and minimal use of hazardous solvents. mdpi.com

The significance of N-(2-Hydroxyethyl)-D-gluconamide and related aldonamides in amide chemistry stems from their role as versatile building blocks. The amide bond provides structural rigidity and is a key feature in many biologically important molecules. The study of these sugar-based amides contributes to a deeper understanding of amide bond formation and stability in aqueous environments.

In the field of glycoconjugate chemistry , N-(2-Hydroxyethyl)-D-gluconamide serves as a precursor or a model compound for the synthesis of more complex glycoconjugates. mdpi.commdpi.com Glycoconjugates are molecules in which a carbohydrate is covalently linked to another chemical species, such as a lipid or a protein. These molecules play crucial roles in various biological processes. The synthesis of glycopolymers, for example, may involve monomers derived from gluconamides. mdpi.com

Furthermore, the amphiphilic nature of some N-alkyl-N-(2-hydroxyethyl)aldonamides, which combine a hydrophilic sugar head with a lipophilic alkyl chain, has led to investigations into their surfactant properties. mdpi.comresearchgate.net While the application of some of these derivatives can be limited by factors such as their Krafft point temperature, they show potential as bio-based surfactants. researchgate.netresearchgate.net Research has also explored their ability to act as hydrogelators and their potential applications in areas like cryopreservation due to their ice recrystallization inhibitory properties. mdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

5438-31-3 |

|---|---|

Molecular Formula |

C8H17NO7 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |

InChI |

InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1 |

InChI Key |

DTMUKVUZNZJFNO-MVIOUDGNSA-N |

Isomeric SMILES |

C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |

physical_description |

White, crystalline powder; Cooked brown and roasted aroma |

solubility |

Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyethyl D Gluconamide and Its Analogues

Traditional Synthetic Pathways

Conventional methods for synthesizing N-(2-Hydroxyethyl)-D-gluconamide have historically relied on straightforward reactions involving sugar lactones or aldonic acids. These pathways are well-documented and form the foundation of glycoamide chemistry.

Aminolysis of Sugar Lactones with Amino Alcohols

A primary and direct route to N-substituted gluconamides is the aminolysis of D-glucono-δ-lactone, the cyclic 1,5-intramolecular ester of D-gluconic acid. fao.orgnih.gov This reaction involves the nucleophilic attack of an amino alcohol, such as ethanolamine (B43304) (2-hydroxyethylamine), on the ester group of the lactone. wiley-vch.de The process results in the opening of the lactone ring to form the stable amide bond, yielding N-(2-hydroxyethyl)-D-gluconamide.

The reaction is typically performed by reacting D-glucono-1,5-lactone with the desired amine. nih.gov For instance, the synthesis of a series of N-alkyl-N-(2-hydroxyethyl)aldonamides was achieved through the reaction of long-chain N-alkyl-N-(2-hydroxyethyl)amines with D-glucono-1,5-lactone. nih.gov While effective, traditional approaches often necessitated the use of organic solvents like methanol (B129727) or hazardous solvents such as pyridine (B92270) and DMF, sometimes requiring long reaction times under reflux. mdpi.comresearchgate.net For example, one conventional method involved stirring stoichiometric amounts of the lactone and amine in methanol, which could yield the desired product but often required purification. mdpi.com The use of excess amine is also a common strategy to ensure the complete conversion of the lactone.

| Reactants | Solvent | Conditions | Product Yield | Reference(s) |

| D-glucono-δ-lactone, Dodecylamine | Methanol (MeOH) | Stirring, 30 min | 62% | mdpi.com |

| D-glucono-δ-lactone, Hexylamine | Solvent-free | 40–60°C | High | |

| D-glucono-1,5-lactone, N-alkyl-N-(2-hydroxyethyl)amines | Not specified | Not specified | High | nih.gov |

| D-glucono-1,5-lactone, 4-(diphenylphosphino)benzylamine | Benzene | Reflux | Quantitative | thieme-connect.com |

Reaction of Aldonic Acids with Amines

An alternative traditional pathway is the direct condensation of D-gluconic acid with an amine. researchgate.net This method involves the formation of an amide bond between the carboxylic acid group of gluconic acid and the amino group of ethanolamine. This reaction can be part of a more complex synthesis; for example, condensation reactions of D-gluconic acid with complexes like bis(ethanolamine)Cu(II) chloride have been performed to create new chiral complexes. tandfonline.com D-gluconic acid's reaction products with substances including triethanolamine (B1662121) are noted for their use in various industries. ontosight.ai However, direct amidation of carboxylic acids often requires activating agents or high temperatures to drive the dehydration process, which can lead to side reactions and the need for more rigorous purification steps compared to the aminolysis of lactones.

Green Chemistry Approaches in D-Gluconamide Synthesis

In response to the environmental impact of traditional synthesis, green chemistry principles have been applied to develop more sustainable methods for producing gluconamides. These approaches focus on reducing or eliminating hazardous solvents, minimizing energy consumption, and improving reaction efficiency.

Mechanochemical Synthesis (e.g., Vibrational Ball-Milling, Liquid Assisted Grinding)

Mechanochemistry, which uses mechanical energy to induce chemical reactions, has emerged as a powerful, solvent-free alternative for glycoamide synthesis. researchgate.net Techniques like vibrational ball-milling and manual grinding can produce N-alkyl-aldonamides through the aminolysis of unprotected sugar lactones. mdpi.com

In a notable example, the aminolysis of various sugar lactones with a range of amines was achieved in just five minutes using a vibrational ball mill. mdpi.com This method is performed on unprotected lactones and is entirely free of organic solvents, making it an excellent eco-friendly option. mdpi.com The procedure's versatility has been demonstrated with different amines, including aliphatic, aromatic, and functionalized types. mdpi.com The key to this high efficiency is often the use of a minimal amount of a liquid agent, a technique known as Liquid-Assisted Grinding (LAG). Water has been shown to be a highly effective LAG agent, activating the reaction and leading to high yields of the corresponding glycoconjugates without the need for complex purification steps. mdpi.com This mechanochemical approach is not only faster but also scalable and avoids the large quantities of hazardous solvents associated with conventional methods. mdpi.comresearchgate.net

| Method | Reactants | Conditions | Time | Yield | Reference(s) |

| Conventional | γ-galactonolactone, Dodecylamine | Stirring in MeOH | 30 min | 62% | mdpi.com |

| Manual Grinding | γ-galactonolactone, Dodecylamine | Grinding with mortar and pestle (with H₂O as LAG) | 5 min | 81% | mdpi.com |

| Vibrational Ball-Milling | γ-galactonolactone, Dodecylamine | Vibrational mill (with H₂O as LAG) | 5 min | 90% | mdpi.com |

| Vibrational Ball-Milling | D-ribono-1,4-lactone, Dodecylamine | Vibrational mill (with H₂O as LAG) | 5 min | 91% | mdpi.com |

| Vibrational Ball-Milling | D-glucono-δ-lactone, Dodecylamine | Vibrational mill (with H₂O as LAG) | 5 min | 96% | mdpi.com |

Aqueous Reaction Media for Efficient Glycoamidation

The use of water as a reaction medium is a cornerstone of green chemistry. Aqueous solutions of gluconic acid (GAAS) have been identified as effective and environmentally benign catalytic media for various organic syntheses. monash.edu Gluconic acid itself is non-toxic, non-corrosive, and readily biodegradable. monash.edu

Targeted Synthesis of Functionalized N-(2-Hydroxyethyl)-D-Gluconamide Derivatives

Beyond the synthesis of the parent compound, significant research has focused on creating functionalized derivatives of N-(2-hydroxyethyl)-D-gluconamide to impart specific properties. These modifications can introduce new functionalities for applications ranging from surfactants to advanced materials.

Homologous series of N-alkyl-N-(2-hydroxyethyl)gluconamides have been synthesized and studied for their surfactant properties. nih.govresearchgate.netproquest.com These amphiphilic molecules, which combine a hydrophilic sugar head with a lipophilic alkyl chain, have been investigated as hydrogelators, stabilizing agents for microemulsions, and for their foaming properties. mdpi.comresearchgate.net

Furthermore, the gluconamide (B1216962) structure can be incorporated into more complex molecular architectures. For example:

Water-Soluble Ligands: A water-soluble phosphine (B1218219) ligand, N-(4-diphenylphosphino)phenylmethyl gluconamide (GLCAphos), was synthesized from D-glucono-1,5-lactone. This ligand was used to create a palladium catalyst for cross-coupling reactions in a single aqueous phase, demonstrating how the gluconamide moiety can be used to confer water solubility to a catalyst system. thieme-connect.com

Glycopolymers: Block copolymers containing N-(4-aminobutyl)-d-gluconamide residues have been synthesized. mdpi.comntu.edu.sg These materials are created through controlled polymerization techniques, allowing for the design of complex polymer architectures with specific carbohydrate functionalities.

Carbonylative Cross-Coupling: Advanced catalytic processes, such as palladium-catalyzed aminocarbonylation, have been developed to synthesize novel C1-branched glycoamides from glycal intermediates. acs.orgnih.gov These methods allow for the precise introduction of amide functionalities onto a sugar backbone.

These examples highlight the versatility of the gluconamide scaffold in creating a diverse range of functional molecules through targeted synthetic strategies.

Incorporation of Varied Functional Groups

A significant advancement in the synthesis of gluconamide derivatives is the development of methods that tolerate a wide range of functional groups. One eco-friendly and efficient approach is the mechanochemical aminolysis of unprotected sugar lactones. mdpi.com This solvent-free method involves grinding the lactone with a primary amine, often with a minimal amount of water as a liquid-assisted grinding (LAG) agent, to facilitate the reaction. mdpi.com

Research has demonstrated that this mechanochemical procedure is compatible with amines containing various functionalities without the need for protecting groups. mdpi.comresearchgate.net This versatility allows for the direct synthesis of functionalized gluconamides. The reaction proceeds rapidly, often within minutes, and yields the desired product with high conversion rates. mdpi.com

Table 1: Functional Group Compatibility in Mechanochemical Synthesis of Gluconamides mdpi.comresearchgate.net Click on a row to view more details.

Click to expand

| Functional Group | Example Reactant | Outcome |

|---|---|---|

| Alkene | Allylamine | Successful incorporation of the double bond. |

| Alkyne | Propargylamine | The terminal alkyne group remains intact during the reaction. |

| Thiol | Cysteamine | N-(2-thioethyl)-d-gluconamide is formed as the major product. |

| Ester | L-glycine methyl ester | Demonstrates compatibility with amino acid esters for creating glyco-amino acids. |

| Hydroxyl | Ethanolamine | The hydroxyl group does not interfere with the primary aminolysis reaction. |

This method's tolerance for diverse functional groups makes it a powerful tool for creating a library of gluconamide derivatives with tailored properties for various applications, from material science to biology. mdpi.com

Synthesis of N-Alkyl-N-(2-hydroxyethyl)gluconamides

A key class of N-(2-hydroxyethyl)-D-gluconamide analogues are the N-alkyl derivatives, which exhibit notable surfactant properties. researchgate.netnih.gov The primary synthetic route to these compounds involves the reaction of D-glucono-1,5-lactone with a long-chain N-alkyl-N-(2-hydroxyethyl)amine. nih.gov This reaction is a direct aminolysis of the lactone ring by the secondary amine, forming the stable amide bond.

The synthesis is typically carried out in a suitable solvent like methanol, and the resulting N-alkyl-N-(2-hydroxyethyl)gluconamides can be isolated and purified. researchgate.net Researchers have synthesized homologous series of these compounds to study how the length of the alkyl chain influences their physicochemical properties, such as their behavior at the air/water interface and their Krafft point temperature. researchgate.netnih.gov

Table 2: Synthesis of Homologous N-Alkyl-N-(2-hydroxyethyl)gluconamides researchgate.net Click on a row to view more details.

Click to expand

| Alkyl Chain | Reactants | Significance |

|---|---|---|

| n-Decyl (C10H21) | D-glucono-1,5-lactone and N-decyl-N-(2-hydroxyethyl)amine | Part of a series to study the effect of hydrophobicity on surfactant properties. |

| n-Dodecyl (C12H25) | D-glucono-1,5-lactone and N-dodecyl-N-(2-hydroxyethyl)amine | A common alkyl chain length for nonionic surfactants, providing a balance of hydrophobic and hydrophilic character. |

| n-Tetradecyl (C14H29) | D-glucono-1,5-lactone and N-tetradecyl-N-(2-hydroxyethyl)amine | Investigated for applications where higher hydrophobicity is desired. |

The introduction of the N-(2-hydroxyethyl) group alongside the alkyl chain generally improves the water solubility of these aldonamides compared to their primary N-alkyl-aldonamide counterparts. nih.gov

Preparation of Glycoconjugates

Gluconamides, including N-(2-hydroxyethyl)-D-gluconamide, serve as valuable intermediates for the synthesis of more complex glycoconjugates. mdpi.comoup.com These larger molecules are designed for specific biological or material applications by attaching the gluconamide moiety to polymers or other scaffolds. mdpi.comnih.gov

One strategy involves preparing glycomonomers that can be subsequently polymerized. For example, 2-lactobionamidoethyl methacrylamide (B166291), a monomer containing a disaccharide, is synthesized by reacting lactobionolactone with N-(2-aminoethyl) methacrylamide. nih.gov This glycomonomer can then be incorporated into polymers via techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. nih.gov

Another approach is the direct grafting of gluconamide derivatives onto a polymer backbone. Diblock and triblock amphiphilic glycopolymers have been synthesized with pendant N-(4-aminobutyl)-d-gluconamide residues. mdpi.com Similarly, block copolymers with an α-helical structure have been prepared by initiating the polymerization of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA) with an amino-terminated poly(ethylene oxide) chain that has been end-capped with a gluconamide moiety. oup.com

Table 3: Examples of Gluconamide-Based Glycoconjugates Click on a row to view more details.

Click to expand

| Glycoconjugate Type | Gluconamide Derivative | Synthetic Approach | Application/Significance |

|---|---|---|---|

| Glycopolymer | N-p-Vinylbenzyl-O-beta-D-galactopyranosyl-(1,4)-D-gluconamide (GalCPS) | Polymerization of a galactose-tagged vinylbenzyl monomer. nih.gov | Used to create surfaces for hepatocyte cell culture, mimicking asialoglycoprotein receptors. nih.gov |

| Block Copolymer | Poly(γ-benzyl L-glutamate)/Poly(ethylene oxide) with a gluconamide end-cap | Polymerization of BLG-NCA initiated by an amino-terminated PEO-gluconamide. oup.com | Creates self-assembling materials with a defined secondary structure and a sugar-functionalized surface. oup.com |

| Statistical Glycopolymer | Copolymer containing 2-lactobionamidoethyl methacrylamide | RAFT copolymerization of a prepared glycomonomer with other monomers like N-(2-hydroxyethyl) acrylamide (B121943). nih.gov | Produces well-controlled, fluorescently-labeled glycopolymers for studying carbohydrate-lectin binding. nih.gov |

Synthesis of Multi-Component Gluconamide Derivatives (e.g., Gemini (B1671429) Surfactants)

Multi-component reactions (MCRs) and sequential one-pot syntheses are powerful strategies for constructing complex molecules like gemini surfactants from simpler precursors. rsc.orgrsc.org Gemini surfactants are dimeric structures featuring two hydrophobic tails and two hydrophilic headgroups connected by a spacer. mdpi.com Those based on gluconamide are of particular interest as they are derived from renewable resources. rsc.orgmdpi.com

The synthesis of gluconamide-based gemini surfactants typically involves a double condensation reaction. For instance, two equivalents of gluconic acid or a lactone derivative can be reacted with a diamine spacer, such as 1,2-di(alkylamino)ethane or N,N'-dialkylethylenediamine. rsc.orgjst.go.jp This approach creates a symmetrical molecule where the gluconamide headgroups are linked near the amide nitrogen.

The nature of the spacer and the length of the alkyl chains are critical variables that influence the surfactant's self-assembly behavior, such as its critical micelle concentration (CMC) and its ability to form vesicles or micelles. jst.go.jpacs.org

Table 4: Synthetic Strategies for Gluconamide-Based Gemini Surfactants Click on a row to view more details.

Click to expand

| Gemini Surfactant Type | Starting Materials | Spacer Type | Synthetic Method |

|---|---|---|---|

| Lactobionamide Gemini (2CnLac) | Lactobionic acid, N,N'-dialkylethylenediamine | Ethylenediamine | Double condensation reaction. jst.go.jp |

| Gluconamide Gemini | Gluconic acid, 1,2-di(alkylamino)ethane | 1,2-di(amino)ethane | Double condensation reaction. rsc.org |

| Amine-functionalized Gemini | D-glucono-δ-lactone, diamines with tertiary amino groups | Amine-containing alkyl chain | Multi-step synthesis to create pH-responsive surfactants. acs.org |

These multi-component syntheses provide efficient pathways to advanced surfactant architectures with enhanced surface activity and unique aggregation properties compared to their single-chain counterparts. mdpi.comjst.go.jp

Advanced Structural Elucidation and Conformational Analysis of N 2 Hydroxyethyl D Gluconamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural verification and functional group analysis of gluconamide (B1216962) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm molecular identity and probe the chemical environment of constituent atoms.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(2-hydroxyethyl)-D-gluconamide and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity and stereochemistry.

Homologous series of N-alkyl-N-(2-hydroxyethyl)gluconamides have had their structures unequivocally confirmed through elemental analysis and ¹H-NMR spectroscopy. researchgate.net For gluconoyl modifications, which are structurally similar to gluconamides, a full spin system of one CH₂ and four CH groups can be identified, consistent with the gluconoyl carbon chain topology. nih.gov The chemical shifts are sensitive to the local environment, including solvent and temperature. nih.gov

Advanced solid-state NMR techniques, such as Rotational Echo Double Resonance (REDOR), have been applied to study the conformations of D-gluconamide derivatives like N-octyl-D-gluconamide. psu.eduunito.it These experiments can measure internuclear distances, for example between a labeled ¹⁵N atom in the amide group and neighboring ¹³C atoms, providing precise data on molecular geometry in the solid state. unito.it Furthermore, ¹³C NMR has been used to investigate the stereospecific interactions between D-gluconamide derivatives and metal ions, revealing that ions like Gd³⁺ form unique binding structures with the polyol portion of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Gluconoyl Moiety Data adapted from studies on N-terminal gluconoylation of proteins, measured at 310 K. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 4.31 | 76.1 |

| C3 | 4.02 | 73.0 |

| C4 | 3.84 | 74.2 |

| C5 | 3.91 | 72.8 |

| C6a | 3.79 | 64.6 |

| C6b | 3.70 | 64.6 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N-(2-hydroxyethyl)-D-gluconamide. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary functional groups give rise to the following characteristic absorptions:

O-H Stretching: A strong, broad band is typically observed in the region of 3600-3200 cm⁻¹, arising from the multiple hydroxyl (-OH) groups along the gluconamide backbone and the terminal alcohol of the hydroxyethyl (B10761427) group. This broadening is due to extensive intermolecular and intramolecular hydrogen bonding. spectroscopyonline.com

N-H Stretching: For secondary amides, this vibration appears in the 3350-3250 cm⁻¹ region. nih.gov

C-H Stretching: Absorptions from the alkyl C-H bonds are found just below 3000 cm⁻¹. vscht.cz

Amide I Band (C=O Stretching): This is one of the most prominent bands for amides, appearing strongly in the range of 1680-1630 cm⁻¹. nih.gov For some N-aryl-D-gluconamide derivatives, this peak has been noted around 1660 cm⁻¹. smolecule.com

Amide II Band (N-H Bending and C-N Stretching): This band is found between 1570 cm⁻¹ and 1515 cm⁻¹, resulting from a mix of N-H in-plane bending and C-N stretching vibrations. nih.gov

C-O Stretching: Strong bands corresponding to the stretching of alcohol C-O bonds are visible in the 1200-1000 cm⁻¹ region. The complexity in this "fingerprint region" is typical for carbohydrates due to the multiple, distinct C-O bonds. spectroscopyonline.comlibretexts.org

Solid-State Structural Investigations

Investigating the solid-state structure of gluconamides through crystallographic methods reveals precise information about bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their packing in crystals and other organized assemblies.

Single-crystal X-ray diffraction provides the most definitive structural information, establishing the exact three-dimensional arrangement of atoms in the crystalline state. Studies on derivatives closely related to N-(2-hydroxyethyl)-D-gluconamide have revealed key structural motifs.

For example, the analysis of N-(2-chloroethyl)-D-gluconamide showed that the molecule adopts a linear conformation, with its long axis aligned roughly parallel to one of the crystal axes. iucr.org The crystal structure is stabilized by an extensive network of hydrogen bonds, linking the molecules into infinite sheets. iucr.org Similarly, studies of a hydroxypropyl-D-gluconamide revealed a structure in the P2₁ space group, with the molecule featuring a strained intramolecular hydrogen bond between the amide hydrogen and the adjacent C2-hydroxyl oxygen, forming a five-membered ring. acs.org This particular compound was found to exist in two polymorphic forms, which differ primarily in their hydrogen-bonding patterns; one form has an intramolecular N-H···O bond, while the other exhibits an intermolecular N-H···O=C hydrogen bond. acs.orgnih.gov

Many N-alkyl-D-gluconamides crystallize in the P2₁ space group, indicating a common packing preference. vulcanchem.comnih.gov

Table 2: Crystallographic Data for Representative D-Gluconamide Derivatives

| Compound | Formula | Space Group | Unit Cell Parameters | Conformation | Ref |

| N-(2-chloroethyl)-D-gluconamide | C₈H₁₆ClNO₆ | P1 | a=4.807 Å, b=5.093 Å, c=11.888 Å, α=91.25°, β=84.48°, γ=94.48° | Linear | iucr.org |

| N-decyl-D-gluconamide | C₁₆H₃₃NO₆ | P2₁ | a=5.255 Å, b=35.97 Å, c=4.807 Å, β=94.81° | - | vulcanchem.com |

| N-n-undecyl-D-gluconamide | C₁₇H₃₅O₆N | P1 | a=5.227 Å, b=19.628 Å, c=4.781 Å, α=93.23°, β=95.60°, γ=89.58° | V-shaped | nih.gov |

| Hydroxypropyl-L-gluconamide (Form I) | C₉H₁₉NO₇ | P2₁ | a=4.858 Å, b=11.028 Å, c=11.144 Å, β=96.99° | Intramolecular N-H···O bond | acs.org |

While single-crystal X-ray diffraction is ideal for well-ordered crystals, powder X-ray diffraction (PXRD) is invaluable for characterizing materials with smaller crystalline domains or semi-crystalline structures, such as the supramolecular aggregates formed by amphiphilic gluconamides.

Amphiphilic D-gluconamide derivatives can self-assemble in solution to form various structures, including micellar fibers and gels. nih.gov PXRD is a key technique used to study the arrangement of molecules within these assemblies. acs.orgnih.gov For instance, PXRD studies on N-octyl-D-gluconamide and N-(1-hexadecyl)-D-gluconamide have helped to characterize their packing in different polymorphic and aggregated forms. fu-berlin.dersc.org The diffraction patterns of these micellar assemblies often show broad peaks indicative of nanoscale order, providing information on the repeating distances within the fibrous or lamellar structures. rsc.orgkumamoto-u.ac.jp

Conformational Dynamics and Stereochemical Studies

The flexibility of the open-chain gluconamide structure allows for a range of conformations, while its inherent chirality, derived from D-gluconic acid, dictates its stereochemical interactions. The stereochemistry is typically defined as (2R,3S,4R,5R) for the carbon backbone originating from D-glucose. vulcanchem.com

More advanced studies using solid-state NMR on different polymorphs of N-octyl-D-gluconamide have revealed subtle but significant conformational differences. psu.edu While one crystalline form has an all-anti (linear) conformation, two other modifications (a bilayer crystallite and a micellar fiber) exhibit a gauche bend at the C2-C3 bond. psu.edu This bend gives the molecule a sickle-like shape, which is crucial for its ability to form different types of supermolecular structures. psu.edu The specific conformation adopted by the molecule is thus directly linked to the resulting macroscopic assembly, whether it be a simple monolayer crystal or complex helical micellar fibers. unito.it These findings highlight the dynamic conformational landscape of gluconamides and its importance in the formation of organized supramolecular structures.

Molecular Conformation in Ordered Assemblies (e.g., Micellar Fibers)

While detailed studies on the self-assembly of N-(2-hydroxyethyl)-D-gluconamide are not extensively documented, a wealth of information from its long-chain N-alkyl-D-gluconamide analogues provides a robust framework for understanding its potential behavior in ordered assemblies. These analogues are well-known for forming a variety of fibrous structures, including gels and micellar fibers, in aqueous environments. acs.orgresearchgate.net The formation of these superstructures is driven by a combination of hydrogen bonding between the amide and hydroxyl groups and hydrophobic interactions of the tail groups.

Advanced spectroscopic techniques, such as Rotational Echo Double Resonance (REDOR) NMR and 13C Cross-Polarization/Magic-Angle Spinning (CP/MAS) solid-state NMR, have been instrumental in elucidating the molecular conformation within these assemblies. researchgate.net Studies on N-octyl-D-gluconamide have revealed distinct conformational differences between its various solid-state modifications, such as monolayer crystals, bilayer crystallites, and micellar fibers. acs.org

A key finding is that in the micellar fiber and bilayer crystallite forms, the gluconamide headgroup adopts a bent conformation. acs.org Specifically, a gauche bend at the C2–C3 bond of the sugar backbone gives the molecule a characteristic "sickle" shape. acs.org This contrasts with the more linear, all-anti conformation observed in monolayer crystals. This bent conformation is crucial for the packing of molecules into curved bilayer superstructures that form the basis of the fibers. acs.org The alkyl chains in these fibers are typically in an all-anti conformation, contributing to a tightly packed hydrophobic core. researchgate.net

Influence of Stereochemistry on Molecular Architecture

Stereochemistry is a critical determinant of the supramolecular architecture of gluconamide derivatives. The specific arrangement of the four chiral centers in the D-gluconamide headgroup (2R, 3S, 4R, 5R) dictates the precise spatial orientation of the hydroxyl groups, which in turn governs the intricate network of intermolecular and intramolecular hydrogen bonds. vulcanchem.comnih.gov This hydrogen-bonding network is the primary force directing the one-dimensional growth of molecular chains that form the primary structure of self-assembled fibers.

The profound influence of stereochemistry is clearly demonstrated when comparing the crystal packing of diastereomers. For instance, N-(n-octyl)-D-gluconamide adopts a head-to-tail molecular packing in its crystalline form. acs.org In stark contrast, its diastereomer, N-(n-octyl)-D-gulonamide, exhibits a tail-to-tail bilayer arrangement. acs.org This fundamental difference in molecular architecture arises solely from the change in stereochemistry at a single carbon atom in the sugar headgroup, which alters the hydrogen-bonding patterns between adjacent molecules.

Furthermore, the chirality of the constituent molecules is essential for the formation of higher-order chiral structures, such as helical micellar fibers. acs.org The transfer of chirality from the molecular level to the macroscopic scale is a hallmark of the self-assembly of these sugar-based amphiphiles. Conformational studies on various N-octyl-D-hexonamides have shown that the specific stereochemistry influences the preferred conformation of the carbohydrate chain, which can be analyzed using solid-state NMR and compared to known crystal structures. researchgate.net

Computational and Theoretical Insights into Molecular Structure

X-ray diffraction studies on analogues are particularly revealing. An early study on N-(2-chloroethyl)-D-gluconamide, which differs from the title compound only by the substitution of a hydroxyl group with a chlorine atom, established that the molecule adopts a linear conformation in the crystalline state. doria.fi The carbon chain of the gluconamide moiety is not planar but exists in a bent, sickle-like arrangement. The molecules in the crystal are linked by an extensive network of hydrogen bonds, forming infinite sheets. doria.fi This work provided definitive proof against a cyclic structure for this type of molecule in the solid state.

More recently, the crystal structures of two polymorphic forms of a similar compound, hydroxypropyl-L-gluconamide, have been elucidated. researchgate.net In one form, the structure features an intramolecular hydrogen bond creating a five-membered ring. Both polymorphs exhibit extensive intermolecular hydrogen bonding, with one form displaying a notable R22(8) hydrogen-bonding motif between amide units of adjacent molecules. researchgate.net These experimental structures provide a concrete basis for understanding the conformational preferences and hydrogen-bonding capabilities of N-(2-hydroxyethyl)-D-gluconamide.

The table below summarizes key crystallographic data for N-(2-chloroethyl)-D-gluconamide, offering a glimpse into the structural parameters that could be expected for N-(2-hydroxyethyl)-D-gluconamide.

Table 1: Crystallographic Data for N-(2-chloroethyl)-D-gluconamide doria.fi

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.807 |

| b (Å) | 5.093 |

| c (Å) | 11.888 |

| α (°) | 91.25 |

| β (°) | 84.48 |

| γ (°) | 94.48 |

| Conformation | Linear, bent chain |

Molecular modeling and dynamics simulations have been employed to study the aggregation and micellization of other sugar-based surfactants. uef.fi These computational methods can provide details on micelle size and shape, the dynamics of surfactant exchange, and the conformation of molecules within an aggregate. uef.fi For instance, computational modeling of cationic gluconamide-based surfactants suggested that their strongly polar headgroups lead to the formation of small premicellar aggregates. mpg.de Such theoretical approaches could be powerfully applied to N-(2-hydroxyethyl)-D-gluconamide to predict its self-assembly behavior, interaction with water, and conformational dynamics in solution.

Mechanistic Studies of N 2 Hydroxyethyl D Gluconamide Interactions

Enzymatic Interaction Mechanisms

The interaction of linear D-glucose analogues, including N-(2-Hydroxyethyl)-D-gluconamide, with glycosidases reveals complex behaviors that go beyond simple competitive inhibition. Studies with β-glucosidase from Stachybotrys atra indicate that these molecules can interact with both the substrate-binding (donor) and the acceptor sites of the enzyme. publish.csiro.au

N-(2-Hydroxyethyl)-D-gluconamide has been identified as a "mixed" type inhibitor of β-glucosidase. publish.csiro.au This mode of inhibition implies that the compound does not solely compete with the substrate for the active site but may also bind to an allosteric site on the enzyme or to the enzyme-substrate complex. The effectiveness of this inhibition, as measured by the inhibitor constant (Kᵢ), shows a dependence on pH. This pH-dependent trend is similar to that observed for other gluconamide (B1216962) derivatives, such as D-gluconhydrazide, suggesting a commonality in how the enzyme's binding site behavior is affected by pH changes. publish.csiro.au The observation that Kᵢ values for N-(2-hydroxyethyl)-D-gluconamide follow the same directional trend with pH as a competitive inhibitor strengthens the hypothesis that the Kᵢ value for mixed inhibitors genuinely reflects the competitive aspect of their function. publish.csiro.au

| pH | Inhibitor Constant (10² x Kᵢ in M) for N-2-hydroxyethyl-D-gluconamide |

|---|---|

| 4.0 | 6.5 |

| 5.0 | 3.1 |

| 6.0 | 2.1 |

| 7.0 | 1.2 |

Data sourced from Jermyn, M.A. (1967). publish.csiro.au

For the generalized formula, D-gluco-CH₂OH(CHOH)₄R, the nature of the R group significantly influences the interaction with β-glucosidase. publish.csiro.au A clear structure-activity relationship has been established based on the polarity of this substituent.

Highly Polar R Groups : These groups promote effective interaction with the enzyme's donor centre. This interaction manifests as competitive inhibition, where the analogue directly competes with the natural substrate for binding at the active site. publish.csiro.au

Less Polar R Groups : Substituents with lower polarity tend to favor interaction with the enzyme's acceptor centre. This can lead to the molecule acting as an acceptor for the glucosyl residue during the enzymatic reaction. publish.csiro.au

This relationship indicates a dual-site interaction model where the gluconamide backbone provides the core recognition structure, while the terminal R-group dictates the primary mode of interaction, be it competitive inhibition at the donor site or acceptor activity at a separate site. publish.csiro.au

While some gluconamide derivatives are effective glucosyl transfer acceptors, this activity is not universal and depends on the N-substituent. For instance, N-butyl-D-gluconamide has been shown to act as an acceptor for the glucosyl residue transferred from the substrate, p-nitrophenyl β-D-glucopyranoside. publish.csiro.au It is a more efficient acceptor than water, though not as potent as other highly efficient acceptors. In contrast, D-gluconamide itself does not show a significant departure from unity in the ratio of glucose to phenol (B47542) liberated, indicating it is not a notable acceptor. publish.csiro.au The presence of the N-butyl group appears to provide the necessary interaction with the enzyme's acceptor site to facilitate this transfer. This suggests that the N-(2-hydroxyethyl) group may also confer some acceptor activity, though its relative efficiency is determined by its specific physicochemical properties compared to other N-alkyl groups. publish.csiro.au

Mechanisms of Ice Recrystallization Inhibition by N-Aryl-D-Gluconamide Analogues

Analogues of D-gluconamide, particularly N-aryl derivatives, have been identified as potent inhibitors of ice recrystallization (IRIs). cryoletters.org This process, where larger ice crystals grow at the expense of smaller ones, is a major cause of cellular damage during thawing in cryopreservation. rsc.org The mechanism of these small-molecule IRIs is distinct from that of antifreeze proteins (AFPs), as they are not believed to bind directly to the ice crystal surface. cryoletters.organnualreviews.org

A critical factor governing the IRI activity of N-aryl and N-alkyl-D-gluconamides is amphiphilicity, specifically the delicate balance between the hydrophobic and hydrophilic portions of the molecule. rsc.organnualreviews.orgmdpi.com The carbohydrate head group provides the necessary hydrophilicity and water interaction, while the hydrophobic aryl or alkyl tail is also essential for activity. annualreviews.org

Studies have shown that modifications that disrupt this balance can significantly decrease IRI effectiveness. For example, synthesizing a phosphonate (B1237965) derivative of N-octyl-d-gluconamide by adding a polar sodium phosphonate group to the terminal carbon of the octyl chain increased water solubility but dramatically reduced its IRI activity. mdpi.comresearchgate.net This highlights that simply increasing hydrophilicity is detrimental and that a carefully balanced amphiphilic structure is paramount for potent ice recrystallization inhibition. annualreviews.orgmdpi.comresearchgate.net

| Compound | Modification | IRI Activity (IC₅₀ in mM) |

|---|---|---|

| N-octyl-d-gluconamide | - | 0.09 |

| Sodium phosphonate derivative of N-octyl-d-gluconamide | Addition of polar sodium phosphonate to the alkyl chain | 21 |

Data sourced from Ampaw, A. et al. (2021). mdpi.com

The mechanism of action for small-molecule IRIs like N-aryl-D-gluconamides involves the disruption of water molecule transfer between ice crystals. cryoletters.org Unlike AFPs, which adsorb to the ice lattice, these compounds are thought to function within the unfrozen liquid phase that exists between ice crystals. nih.govresearchgate.net

Detailed studies using proton nuclear magnetic resonance (NMR) on N-2-Fluorophenyl-d-gluconamide (2FA), an effective IRI, have elucidated this mechanism. nih.govresearchgate.net The findings show that upon freezing, the 2FA molecules are excluded from the forming ice lattice. nih.govresearchgate.net Consequently, they become concentrated in the remaining interstitial liquid water. This concentration of inhibitor molecules in the unfrozen phase restricts the mobility and migration of water molecules between the ice crystals. nih.gov By hindering this water transport, which is the fundamental process of recrystallization, the growth of larger ice crystals is effectively inhibited. nih.govresearchgate.net

Influence of Phosphonate Moieties on Mechanism

The introduction of phosphonate groups into gluconamide structures significantly alters their physicochemical properties and, consequently, their mechanism of interaction in various applications, such as ice recrystallization inhibition. Research into phosphonate analogues of N-alkyl-d-gluconamides has demonstrated that this modification can dramatically improve aqueous solubility. For instance, phosphonate derivatives of certain N-alkyl-d-gluconamides have been synthesized and shown to have solubilities greater than 200 mM. mdpi.comresearchgate.net

However, the influence on the primary function, such as ice recrystallization inhibition (IRI) activity, is complex and highlights the importance of a delicate hydrophobic/hydrophilic balance within the molecule. mdpi.com For example, attaching a sodium phosphonate group to the terminal carbon of the octyl chain in N-octyl-d-gluconamide resulted in a significant decrease in its IRI activity, with the half-maximal inhibitory concentration (IC50) increasing approximately 20-fold from 0.09 mM to 21 mM. mdpi.com This suggests that while the phosphonate moiety enhances solubility, it can disrupt the molecular interactions necessary for effective IRI activity. The mechanism is thought to involve the molecule's ability to interact with the ice crystal lattice, and altering the amphiphilicity by adding a highly polar phosphonate group can interfere with this process. mdpi.com

Spectroscopic Probes for Mechanistic Elucidation (e.g., NMR Relaxation Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of spin-lattice (T1) and spin-spin (T2) relaxation times, serves as a powerful tool for elucidating the molecular dynamics and interaction mechanisms of gluconamide derivatives in solution. mdpi.comnih.gov These relaxation parameters provide detailed information about molecular motion, aggregation, and interactions with other species or surfaces at an atomic level. mdpi.comnih.gov

For instance, proton NMR relaxation studies have been employed to understand the mechanism of action of N-2-Fluorophenyl-d-gluconamide as an ice recrystallization inhibitor. researchgate.net By measuring ¹H transverse and longitudinal relaxation times at various concentrations and temperatures, researchers can calculate the activation energy of water molecule motion. researchgate.net Such studies have revealed that the gluconamide derivative is excluded from the ice lattice during freezing and becomes concentrated in the liquid phase between ice crystals. This concentration restricts the movement of water molecules, thereby inhibiting the growth of large ice crystals from smaller ones. researchgate.net

Mechanistic Understanding of Corrosion Inhibition by Gluconamide Derivatives

Adsorption Behavior and Surface Interaction Models

The primary mechanism by which gluconamide derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govnih.gov This adsorption is a complex process influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive medium. The inhibitor molecules can displace pre-adsorbed water molecules and adsorb onto the metal surface via their heteroatoms (N, O) and/or π-electrons, which act as active centers for adsorption. nih.govresearchgate.net

The adsorption process is often described using adsorption isotherm models, such as the Langmuir isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface. researchgate.netmdpi.com The fit of experimental data to a particular isotherm provides insights into the nature of the interaction between the inhibitor and the metal. For example, the adsorption of various organic inhibitors, including some gluconamide-related structures, has been found to obey the Langmuir model. researchgate.net

Molecular simulations suggest that the adsorption behavior is heavily influenced by the inhibitor's molecular geometry and the interplay between the polar head group and nonpolar alkyl tails. ohio.edu For instance, gluconamide-based gemini (B1671429) surfactants have been shown to adopt a nearly parallel or flat orientation on a mild steel surface, which provides a larger blocking area and enhances corrosion protection. nih.gov The effectiveness of surfactant-type inhibitors is also linked to their critical micelle concentration (CMC); a lower CMC value is often associated with better inhibition efficiency, as it indicates a greater tendency for the molecules to adsorb at interfaces. nih.gov

The table below summarizes key parameters related to the adsorption of a gluconamide-based gemini surfactant.

| Parameter | Value | Reference |

| Adsorption Type | Chemical and Physical | nih.gov |

| Adsorption Isotherm | Langmuir | |

| Orientation on Steel Surface | Nearly Parallel/Flat | nih.gov |

Synergistic Effects in Inhibition Systems

The corrosion inhibition efficiency of gluconamide derivatives can be significantly enhanced through synergistic interactions with other compounds, such as halide ions or other inhibitors. nih.govresearchgate.net Synergy occurs when the combined inhibition effect of two or more substances is greater than the sum of their individual effects. This enhancement is often attributed to the co-adsorption of the different species, leading to a more stable and compact protective film on the metal surface. nih.gov

A notable example is the synergistic effect observed between a gluconamide-based gemini surfactant (N,N′-didodecyl-N,N′digluconamideethylenediamine) and potassium iodide (KI) for the corrosion protection of mild steel in a 3.5% NaCl solution. nih.gov The addition of KI to the gluconamide surfactant solution was found to increase the inhibition efficiency at all tested concentrations and temperatures. nih.gov For instance, a formulation with 2.5 × 10⁻³ mM of the gluconamide surfactant and 10 mM of KI achieved an inhibition efficiency of 96.9% at 60 °C. nih.gov The mechanism involves the initial adsorption of iodide ions onto the steel surface, which creates a negatively charged surface that facilitates the adsorption of the cationic surfactant molecules through electrostatic attraction, resulting in a more robust protective layer. nih.gov

Similarly, synergistic inhibition has been reported between sodium gluconate (a related sugar-based compound) and cerium chloride for protecting carbon steel in seawater, achieving an efficiency of 94.98%. researchgate.net These examples demonstrate that combining gluconamides or related compounds with other substances can be a highly effective strategy for improving corrosion protection.

The table below presents data on the synergistic inhibition efficiency of a gluconamide derivative with an additive.

| Inhibitor System | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Glu(12)-2-Glu(12) (2.5 × 10⁻³ mM) + KI (10 mM) | 60 | 96.9 | nih.gov |

| Sodium Gluconate + Cerium Chloride | Not Specified | 94.98 | researchgate.net |

Quantum Chemical Calculations for Adsorption Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for elucidating the adsorption mechanism of corrosion inhibitors at the molecular level. nih.govmdpi.com These methods provide insights into the electronic properties of the inhibitor molecules and their interaction with metal surfaces, which are difficult to obtain through experimental means alone. aspbs.comrsc.org

By calculating parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), researchers can understand the molecule's tendency to donate or accept electrons. nih.govmdpi.com A high E_HOMO value suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, indicating a strong potential for chemical adsorption. Conversely, a low E_LUMO value points to a higher affinity for accepting electrons from the metal. nih.gov The distribution of these frontier orbitals (HOMO and LUMO) across the molecule reveals the likely active sites for interaction with the metal surface. nih.gov For example, in glucose-derived inhibitors, the electron clouds of the HOMO are often located around heteroatoms like oxygen, identifying them as key points for adsorption. nih.gov

These theoretical calculations can be correlated with experimentally determined inhibition efficiencies to build quantitative structure-activity relationships (QSAR), which help in designing more effective inhibitors. mdpi.com For a digluconamide gemini surfactant, quantum chemical calculations were used to analyze experimental data and explain the adsorption behavior and inhibition mechanism. nih.gov

The table below lists key quantum chemical parameters and their significance in corrosion inhibition studies.

| Quantum Chemical Parameter | Significance in Adsorption Mechanism | Reference |

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values correlate with stronger adsorption on the metal surface. | nih.govmdpi.com |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater capacity to accept electrons. | nih.govmdpi.com |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Relates to the reactivity of the inhibitor molecule. A smaller energy gap generally implies higher reactivity and potentially better inhibition. | mdpi.com |

| Mulliken Charges | Indicates the charge distribution over the atoms, helping to identify the atoms that are most likely to interact with the metal surface. | mdpi.com |

Molecular Dynamics (MD) Simulation of Surface Interactions

Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of the interaction between inhibitor molecules and a metal surface in a corrosive environment. mdpi.com This computational technique models the movement of atoms and molecules over time, offering valuable insights into the adsorption configuration, orientation, and binding energy of inhibitors on the metal. mdpi.comajchem-a.com

MD simulations have been successfully applied to study gluconamide derivatives and other organic corrosion inhibitors. nih.govmdpi.com For a gemini surfactant based on digluconamide, MD simulations showed that the inhibitor molecules adsorb in a relatively flat or parallel position on the mild steel surface. nih.gov This orientation maximizes the surface coverage, creating a more effective barrier against corrosive species. nih.govajchem-a.com The simulations can also quantify the interaction energy between the inhibitor and the surface, which indicates the strength of the adsorption. mdpi.com A high, negative adsorption energy suggests a strong and stable interaction, which is characteristic of an effective inhibitor. mdpi.com

These simulations typically involve a simulation box containing the metal slab (e.g., Fe for steel), water molecules, corrosive ions, and the inhibitor molecules. ajchem-a.com By analyzing the trajectories of the molecules, researchers can observe the formation of the protective layer and understand the role of different parts of the inhibitor molecule (e.g., polar head groups and hydrophobic tails) in the adsorption process. ohio.edu The insights gained from MD simulations, when combined with experimental results and quantum chemical calculations, provide a comprehensive understanding of the corrosion inhibition mechanism. mdpi.com

The table below highlights key outputs from MD simulations and their interpretation in the context of corrosion inhibition.

| MD Simulation Output | Interpretation and Significance | Reference |

| Adsorption Configuration/Orientation | Shows how the inhibitor molecule orients itself on the metal surface (e.g., flat, perpendicular). A flat orientation often leads to better surface coverage. | nih.govmdpi.com |

| Adsorption/Binding Energy | Quantifies the strength of the interaction between the inhibitor and the metal surface. A large negative value indicates strong, spontaneous adsorption. | mdpi.comajchem-a.com |

| Radial Distribution Function (RDF) | Describes the spatial arrangement of inhibitor molecules on the surface, indicating whether the adsorbed layer is ordered or random. | ohio.edu |

| Mean Square Displacement (MSD) | Measures the mobility of corrosive species (e.g., water, chloride ions) near the surface, showing how effectively the inhibitor layer blocks their diffusion. | mdpi.com |

Polymer Chemistry: Incorporation of N 2 Hydroxyethyl D Gluconamide Units into Macromolecular Structures

Design and Synthesis of Glycomonomers Based on D-Gluconamide

The creation of well-defined glycopolymers begins with the synthesis of monomers containing the desired carbohydrate unit. A prominent example derived from D-gluconamide is 2-gluconamidoethyl methacrylamide (B166291) (GAEMA).

GAEMA is a key glycomonomer synthesized from D-gluconolactone, an abundant and cost-effective starting material derived from the oxidation of D-glucose. mdpi.com The synthesis involves the ring-opening of D-gluconolactone with an amine-containing methacrylate (B99206) derivative, typically N-(2-aminoethyl) methacrylamide (AEMA). nih.govethz.ch This reaction is often carried out in methanol (B129727) with triethylamine, yielding GAEMA as a white powder. nih.govnih.gov A notable advantage of this synthesis is that it can be performed without the need for protecting groups for the hydroxyl functionalities of the glucose moiety. nih.gov

The structure of GAEMA combines a polymerizable methacrylamide group with the hydrophilic, multi-hydroxyl D-gluconamide side chain. This design makes it a valuable monomer for creating water-soluble and biocompatible polymers. nih.govnih.gov

Controlled Polymerization Techniques for Glycopolymers

To synthesize glycopolymers with well-defined structures, predictable molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed. researchgate.netmdpi.com These methods have largely superseded traditional free radical polymerization, which offers less control over the final polymer characteristics. nih.gov The most utilized CRP techniques for GAEMA and related monomers include Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide Mediated Polymerization (NMP). researchgate.netmdpi.commdpi.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used method for synthesizing well-defined glycopolymers due to its tolerance of a wide range of functional monomers and reaction conditions. nih.govresearchgate.net This technique allows for the production of polymers with low dispersity (typically ≤1.32) and predictable compositions. nih.govresearchgate.net

In the context of GAEMA, RAFT polymerization has been successfully used to create various copolymer structures. For instance, fluorescent statistical glycopolymers have been prepared by copolymerizing GAEMA with N-(2-hydroxyethyl) acrylamide (B121943) (HEAA) and N-(2-aminoethyl) methacrylamide (AEMA). nih.govresearchgate.net The RAFT agent (4-cyanopentanoic acid)-4-dithiobenzoate is often used in these aqueous polymerizations. nih.govresearchgate.net Kinetic studies of these copolymerizations have shown that the process is well-controlled, with a steady evolution of the number-average molecular weight (Mn) and consistently low dispersity values. nih.gov

Table 1: RAFT Polymerization of GAEMA-Containing Copolymers

| Monomers | RAFT Agent | Initiator | Solvent | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| GAEMA, HEAA, AEMA | (4-cyanopentanoic acid)-4-dithiobenzoate | VA-044 | Water/DMF | ≤1.32 | nih.govresearchgate.net |

| AEMA | 4-cyanopentanoic acid dithiobenzoate (CTP) | VA-044 | Aqueous Buffer | <1.2 | usm.edu |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique for producing well-defined glycopolymers. nih.gov It has been successfully applied to the polymerization of GAEMA, often to graft the glycopolymer onto surfaces. mdpi.comnih.govnih.gov

A notable application is the grafting of poly(2-gluconamidoethyl methacrylamide) (poly(GAEMA)) from the surface of silica (B1680970) gel microspheres. mdpi.comnih.gov In this process, an initiator is first attached to the silica surface, followed by the ATRP of GAEMA in a methanol/water mixture, using a copper bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. mdpi.com The amount of grafted GAEMA can be controlled by the reaction time. nih.govnih.gov This method creates a hydrophilic stationary phase for chromatographic applications, demonstrating the utility of ATRP in creating functional materials. nih.govnih.gov

Table 2: ATRP of GAEMA

| Monomer | Initiator | Catalyst/Ligand | Solvent | Application | Reference |

|---|

Nitroxide Mediated Polymerization (NMP)

NMP is also a relevant strategy for the synthesis of carbohydrate-based polymers. rsc.org While there are fewer specific examples of NMP with GAEMA compared to RAFT and ATRP, the technique has been used for other gluconamide-based glycomonomers. For instance, N-(p-vinylbenzyl)-[O-β-d-galactopyranosyl-(1→4)]-d-gluconamide has been polymerized using NMP, although better control was achieved with the protected version of the monomer. rsc.org Generally, NMP of glycomonomers can be challenging, but successful polymerizations have been achieved, yielding well-defined glycopolymers. ethz.chrsc.org

Chemical Modification of Pre-formed Polymers with Gluconamide (B1216962) Moieties

An alternative to the polymerization of glycomonomers is the chemical modification of a pre-existing polymer with carbohydrate units. nih.govresearchgate.net This post-polymerization modification approach can be a versatile strategy for creating glycopolymers. nih.govmdpi.com

This method involves a polymer with reactive functional groups that can be coupled with a gluconamide-containing molecule. For example, block copolymers containing 2-hydroxyethyl acrylate (B77674) (HEA) have been synthesized and then modified to incorporate N-(4-aminobutyl)-d-gluconamide. csic.es The process typically involves activating the hydroxyl groups on the polymer backbone, followed by the attachment of the gluconamide derivative. csic.es Another example involves the modification of poly(2-vinyl-4,4-dimethyl azlactone) with various amine-functionalized molecules, a strategy that could be adapted for gluconamide derivatives. nih.gov This approach allows for the creation of amphiphilic block copolymers with well-defined glycopolymer segments. csic.es

Functionalization of Hydroxyl Groups (e.g., 2-Hydroxyethyl Acrylate/Methacrylate Units)

A primary method for incorporating N-(2-hydroxyethyl)-D-gluconamide into polymers involves the functionalization of its hydroxyl groups. This can be achieved by reacting it with monomers that can subsequently be polymerized. For instance, the hydroxyl groups of the gluconamide can be reacted with acrylic or methacrylic acid derivatives to form polymerizable glycomonomers. researchgate.netresearchgate.net

One common approach involves the use of 2-hydroxyethyl acrylate (HEA) or 2-hydroxyethyl methacrylate (HEMA). mdpi.comnih.gov These molecules possess a hydroxyl group that can be esterified with a carboxylic acid derivative of the gluconamide, or the gluconamide itself can be modified to react with the acrylate or methacrylate group. The resulting monomer contains the desired sugar moiety and a polymerizable vinyl group. atamanchemicals.comatamankimya.com This glycomonomer can then be copolymerized with other monomers, such as methyl methacrylate, to create amphiphilic glycopolymers. researchgate.netnih.gov The polymerization is often initiated by free-radical initiators. researchgate.net

The synthesis of these glycomonomers can be influenced by various factors. For example, the reaction of D-gluconolactone with a diamine in water, followed by in situ amidation, can yield monomers with varying alkylamido group lengths between the vinyl and sugar residues. researchgate.net

Grafting onto Amine-Functionalized Polymers (e.g., Poly(allylamine))

An alternative strategy for incorporating N-(2-hydroxyethyl)-D-gluconamide units is through the grafting of the sugar moiety onto a pre-existing polymer backbone. This is particularly effective with polymers that possess reactive functional groups, such as primary amines. Poly(allylamine) (PAH) is a commonly used polymer for this purpose due to its high density of amine groups. researchgate.netscience.govmdpi.com

The grafting reaction can be accomplished by reacting poly(allylamine) with gluconolactone (B72293) in an aqueous solution. researchgate.netresearchgate.net This reaction is notably rapid, often completing within minutes at room temperature. researchgate.netresearchgate.net The process yields gluconamide-substituted polymers. researchgate.netresearchgate.net However, a competing reaction is the hydrolysis of gluconolactone, which becomes more favorable as the pH increases. researchgate.netresearchgate.net To optimize the grafting yield, equimolar amounts of gluconolactone and a base like sodium hydroxide (B78521) can be added to an aqueous solution of poly(allylamine hydrochloride). researchgate.net Under these conditions, a significant portion of the gluconolactone can be successfully grafted onto the polymer chain. researchgate.net

This grafting approach offers a straightforward route to synthesizing glycopolymers with pendant gluconic acid residues in an aqueous environment. researchgate.net

Characterization of Glycopolymer Architectures

A thorough characterization of the synthesized glycopolymers is crucial to understand their structure and properties. This involves analyzing the copolymer composition, molecular weight distribution, and their behavior in both the solid-state and in solution.

Analysis of Copolymer Composition and Molecular Weight Distribution

Proton NMR (¹H NMR) is a powerful tool for confirming the structure of the synthesized polymers and determining the copolymer composition. researchgate.netresearchgate.net For instance, the successful grafting of gluconolactone onto poly(allylamine) can be confirmed and quantified using ¹H NMR. researchgate.netresearchgate.net In copolymerization reactions, in situ monitoring by ¹H NMR can provide real-time data on the kinetics of the reaction and the evolution of the copolymer composition as a function of conversion. researchgate.net

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymers. acs.org For well-defined polymers synthesized through controlled polymerization techniques, a linear increase in molecular weight with conversion and a narrow molecular weight distribution are expected. cmu.edu

Table 1: Characterization Data for Representative Glycopolymers

| Polymer System | Monomer(s) | Characterization Technique(s) | Key Findings |

|---|---|---|---|

| Poly(allylamine)-graft-gluconamide | Poly(allylamine), Gluconolactone | ¹H NMR | Successful grafting of gluconolactone onto the poly(allylamine) backbone confirmed. researchgate.netresearchgate.net |

| Copolymers of HEAGl and Methyl Methacrylate | 2-{[(d-glucosamin-2-N-yl)carbonyl]oxy}ethyl acrylate (HEAGl), Methyl Methacrylate | ¹H NMR, SEC/GPC | Copolymer composition and kinetics monitored by in situ ¹H NMR. Molecular weight and dispersity determined by SEC. researchgate.net |

| Poly[(2-β-D-glucopyranosyloxy)ethyl acrylate] | 2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)ethyl acrylate | ¹H NMR, SEC/GPC | Linear increase of Mn with conversion and narrow Mw/Mn observed. cmu.edu |

| Facially Amphipathic Glycopolymers | Norbornene-based glycomonomers | SEC/GPC, ¹H NMR | Molecular weight (Mn), dispersity (Đ), and degree of polymerization (DP) determined. acs.org |

Solid-State and Solution Behavior of Glycopolymers

The physical properties of glycopolymers, both in the solid state and in solution, are of significant interest. These properties are influenced by the polymer architecture, composition, and the nature of the carbohydrate moiety.

In the solid state, techniques like differential scanning calorimetry (DSC) can be used to study the thermal properties of the glycopolymers. nih.gov The solid-state behavior can also influence the formation of materials like films. For example, amphiphilic glycopolymers have been shown to form honeycomb-structured porous films. mdpi.com

The solution behavior of these glycopolymers is particularly important for their application in aqueous environments. The presence of hydrophilic sugar groups imparts water solubility to the polymers. cmu.edu The interactions of these polymers in solution can lead to self-assembly into various structures, such as micelles, for amphiphilic block glycopolymers. nih.govmdpi.com The rheological behavior of glycopolymer solutions can also be of interest, with some exhibiting polyelectrolyte behavior. researchgate.net Furthermore, the interaction of these glycopolymers with other molecules, such as borax, can lead to the formation of hydrogels, which is attributed to the complexation of boron by the multivalent glycopolymer. researchgate.netresearchgate.net

Small-angle neutron scattering (SANS) is a powerful technique to probe the conformation and rigidity of polymers in solution. acs.org For instance, SANS has been used to confirm the rigid conformation of facially amphipathic glycopolymers in solution, providing insights into their structure-property relationships. acs.org

Advanced Materials Science Applications of N 2 Hydroxyethyl D Gluconamide Derivatives Mechanistic & Development Focus

Surface-Active Agents and Emulsifiers

The inherent amphiphilic nature of N-(2-Hydroxyethyl)-D-gluconamide derivatives, achieved by linking a hydrophilic sugar head to a lipophilic alkyl chain, makes them promising alternatives to traditional petroleum-based surfactants. researchgate.net

Amphiphilic Properties and Microemulsion Stabilization

N-alkyl-aldonamides, a class of compounds that includes derivatives of N-(2-Hydroxyethyl)-D-gluconamide, are recognized for their amphiphilic characteristics and their efficacy as stabilizing agents for microemulsions. researchgate.net A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant molecules. Studies have shown that gluconamide-type surfactants can effectively stabilize these complex systems. researchgate.net Their performance can be further enhanced in mixed surfactant systems. For instance, combining these nonionic saccharide surfactants with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can lead to synergistic effects, improving properties crucial for emulsion formation and stability. researchgate.net While some anionic-cationic surfactant mixtures can form microemulsions without the need for a co-surfactant (like alcohol), the stability and type of emulsion formed (e.g., Winsor Type I, II, or III) depend on the specific structures of the surfactants and the oil phase. dntb.gov.ua

Foamability and Related Surface Phenomena

Foamability, the ability of a surfactant to generate foam, and foam stability are critical properties for applications in detergents, cleaning agents, and material processing. Derivatives such as N-alkyl-N-(2-hydroxyethyl)aldonamides have demonstrated notable foaming properties. researchgate.net The structure of these surfactants significantly influences their performance. Key parameters used to characterize their surface activity include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC (γcmc). For example, an eco-friendly glucose-based cationic nonionic surfactant (GDBB) showed a low CMC of approximately 5 x 10⁻⁴ mol/L and reduced the surface tension of water to around 24.2 mN/m. rsdjournal.org

In mixed systems, the foaming properties can be significantly improved. Aqueous solutions of binary mixtures of N-alkyl-N-(2-hydroxyethyl)aldonamides and SDS have shown enhanced foaming capabilities compared to solutions of pure SDS. researchgate.net The ability of a surfactant to reduce surface tension and its packing efficiency at the air-water interface are fundamental to its foaming action. nih.gov

| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Key Observation | Reference |

|---|---|---|---|---|

| Glucose-based Cationic Nonionic Surfactant (GDBB) | ~ 5 x 10⁻⁴ mol/L | ~ 24.2 mN/m | Exhibited lower CMC and surface tension compared to traditional DTAB. | rsdjournal.org |

| N-alkyl-N-(2-hydroxyethyl)aldonamide + SDS | Varies (Synergistic reduction) | Not Specified | Binary mixtures showed improved foaming properties compared to pure SDS. | researchgate.net |

| Alkylglucuronamides (AGUA) | 0.02 to 29 mM | Not Specified | Demonstrated good foaming properties and were readily biodegradable. | nih.gov |

Development of Novel Saccharide-Type Nonionic Surfactants

The development of novel saccharide-type nonionic surfactants is driven by the need for effective, biodegradable, and renewable-sourced materials. nih.gov N-acyl-N-alkyl-D-glucamides, which can be synthesized from inexpensive natural resources, are a versatile class of such surfactants. nih.gov Homologous series of N-alkyl-N-(2-hydroxyethyl)gluconamides have been synthesized and studied. researchgate.net A significant challenge in their application in aqueous media is their relatively high Krafft point, the temperature below which the surfactant is insoluble and exists as solid crystals rather than forming micelles. researchgate.net However, this limitation can be overcome by using them in mixtures with other surfactants, such as SDS, which can significantly lower the Krafft point of the system. researchgate.net The synthesis of these compounds is also evolving, with mechanochemical methods providing a fast, efficient, and environmentally friendly alternative to conventional solvent-based procedures, allowing for the production of N-alkyl-aldonamides in minutes without the need for extensive purification. researchgate.net

Anti-Corrosion Formulations (Focus on Mechanism and Material Protection)

Saccharide-based compounds, including gluconamide (B1216962) derivatives, are gaining attention as green corrosion inhibitors. rsc.orgresearchcommons.org Their mechanism of action is primarily based on their ability to adsorb onto a metal's surface, forming a protective film that isolates the metal from the corrosive environment. researchcommons.orgekb.eg

The effectiveness of these molecules stems from their chemical structure. The presence of heteroatoms like oxygen and nitrogen in the gluconamide moiety provides active sites with lone pairs of electrons. researchcommons.orgresearchgate.net These electron-rich centers can interact with the vacant d-orbitals of metal atoms on the surface, leading to the formation of a coordinate bond (chemisorption). ekb.eg Additionally, electrostatic interactions between the inhibitor molecules and the charged metal surface can lead to physical adsorption (physisorption). researchcommons.orgekb.eg

Ice Recrystallization Inhibition in Material Systems (Focus on Mechanism and Inhibitor Development)

The uncontrolled growth of ice crystals, known as ice recrystallization (IRI), can cause significant damage in various material systems, including cryopreserved biological materials. researchgate.net Certain N-alkyl-D-gluconamide derivatives have been identified as potent small-molecule ice recrystallization inhibitors. researchcommons.orgresearchgate.net

The mechanism by which these small molecules inhibit ice recrystallization differs from that of large antifreeze glycoproteins (AFGPs). researchgate.net Instead of binding directly to the ice lattice, these compounds are thought to operate by disrupting the transfer of water molecules between existing ice crystals through the surrounding liquid phase, a process known as Ostwald ripening. researchgate.net

The key to their activity lies in a finely tuned amphiphilic structure. A balance between the hydrophobic and hydrophilic components of the molecule is crucial for optimal performance. researchgate.net

Hydrophobic Component : An alkyl or aryl group is necessary to disrupt the bulk water layer surrounding the ice crystals, which is the medium for recrystallization. researchgate.net

Hydrophilic Component : The sugar headgroup (the gluconamide portion) is essential for maintaining sufficient solubility in the aqueous environment where inhibition occurs. researchgate.net

Studies on N-alkyl-D-gluconamides, such as N-octyl-D-gluconamide (NOGlc), have shown that a minimum level of hydrophobicity is required for significant IRI activity. researchgate.net Further development has led to highly effective inhibitors like N-(2-fluorophenyl)-D-gluconamide (IRI 2), which has demonstrated superior post-thaw recovery of cryopreserved cells by mitigating damage from ice recrystallization. researchgate.net The development of phosphonate (B1237965) analogues of N-alkyl-d-gluconamides has also been explored to improve solubility, although this modification can sometimes decrease IRI activity, highlighting the delicate hydrophobic/hydrophilic balance required. researchcommons.org

| Compound | Key Finding | Mechanism Insight | Reference |

|---|---|---|---|

| N-octyl-D-gluconamide (NOGlc) | Shows IRI activity comparable to some native antifreeze compounds. | Activity is not related to micelle formation; a minimum hydrophobicity is required. | researchgate.net |

| N-(2-fluorophenyl)-D-gluconamide (IRI 2) | Increases post-thaw recovery and improves engraftment of cryopreserved hematopoietic stem cells. | Demonstrates that small-molecule IRIs can significantly improve the viability of cryopreserved biological materials. | researchgate.net |

| N-propyl-D-gluconamide (NPrGlc) | Has little to no measurable IRI activity at 22 mM. | Confirms that a sufficient hydrophobic chain length is necessary for activity. | researchgate.net |

| Sodium phosphonate derivative of N-octyl-d-gluconamide | Exhibited an IC50 value of 21 mM, a ~20-fold decrease in activity compared to the parent compound. | Illustrates the critical importance of the hydrophobic/hydrophilic balance for IRI activity. | researchcommons.org |

Scale Inhibition in Aqueous Systems

Mineral scale formation, such as the precipitation of barium sulfate (BaSO₄), is a significant problem in various industrial aqueous systems, leading to blockages and reduced efficiency. D-gluconamide derivatives have been investigated as environmentally friendly "green" scale inhibitors. scispace.com

A study involving the synthesis of a series of 13 D-gluconamides revealed their potential to inhibit the precipitation of BaSO₄ from aqueous solutions. The mechanism of scale inhibition by such compounds generally involves their adsorption onto the active growth sites of the mineral crystals. This adsorption disrupts the crystal lattice formation, slowing down or preventing further crystal growth and aggregation. The multiple hydroxyl and amide groups in the gluconamide structure can effectively chelate the metal ions (like Ba²⁺) on the crystal surface, thus passivating the growth sites.